Cas no 312973-21-0 (1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde)

1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 1-(3-Dimethylamino-2-hydroxypropyl)-1H-indole-3-carbaldehyde
- 1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde
- 1-[3-(dimethylamino)-2-hydroxypropyl]indole-3-carbaldehyde
- HKIBIKPQJCRKLF-UHFFFAOYSA-N
- ST50401406
- 1-(2-hydroxy-N,N-dimethyl-3-aminopropyl)indole-3-carboxaldehyde
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- MDL: MFCD08144879
- インチ: 1S/C14H18N2O2/c1-15(2)8-12(18)9-16-7-11(10-17)13-5-3-4-6-14(13)16/h3-7,10,12,18H,8-9H2,1-2H3
- InChIKey: HKIBIKPQJCRKLF-UHFFFAOYSA-N
- ほほえんだ: OC(CN(C)C)CN1C=C(C=O)C2C=CC=CC1=2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 283
- トポロジー分子極性表面積: 45.5
1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 020868-1g |
1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde |
312973-21-0 | 1g |
$495.00 | 2023-09-09 | ||
Matrix Scientific | 020868-500mg |
1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde |
312973-21-0 | 500mg |
$322.00 | 2023-09-09 |
1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde 関連文献
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1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehydeに関する追加情報
Introduction to 1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde (CAS No. 312973-21-0)
1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 312973-21-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aldehyde features a unique structural framework that combines an indole core with an N-substituted side chain, making it a versatile intermediate in the development of biologically active molecules. The presence of both a dimethylamino group and a hydroxyl-bearing propyl chain introduces multiple reactive sites, enabling diverse chemical modifications and functionalizations that are highly valuable in medicinal chemistry.
The compound’s molecular structure, characterized by a benzene ring fused to a pyrrole ring (indole), serves as a scaffold for numerous pharmacophores. The aldehyde functionality at the 3-position of the indole ring is particularly noteworthy, as it acts as a key electrophilic center for nucleophilic addition reactions. This property has been exploited in various synthetic strategies to construct more complex molecules, including potential drug candidates. The dimethylamino group enhances solubility and stability while also serving as a site for further derivatization, such as amide or urea formation, which are common motifs in drug design.
Recent advancements in the field of indole derivatives have highlighted the importance of 1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde as a precursor in the synthesis of bioactive compounds. For instance, studies have demonstrated its utility in generating indole-based kinase inhibitors, which are critical in oncology research. The hydroxyl group on the propyl chain allows for facile coupling with carboxylic acids via esterification or amide bond formation, enabling the creation of peptidomimetics and other protein-targeting agents. These developments underscore the compound’s relevance in modern drug discovery pipelines.
The aldehyde moiety also facilitates cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, which are pivotal for constructing biaryl structures prevalent in many therapeutic agents. By leveraging palladium-catalyzed reactions, researchers can introduce aryl or vinyl groups at the 3-position of the indole ring, expanding the structural diversity of derived compounds. Such modifications have been explored in efforts to develop novel antimicrobial and anti-inflammatory agents, where indole derivatives exhibit promising biological activity.
In addition to its synthetic utility, 1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde has been investigated for its potential role in modulating enzyme activity. The indole scaffold is well-documented for its interactions with biological targets, including enzymes and receptors involved in metabolic pathways. The N-substituted propyl chain can influence binding affinity and selectivity, making this compound a valuable tool for structure-activity relationship (SAR) studies. Researchers have utilized derivatives of this compound to probe mechanisms of action and identify new leads for therapeutic intervention.
The hydroxyl group’s position on the propyl chain introduces steric and electronic effects that can be fine-tuned through derivatization. For example, etherification or glycosylation at this position can alter solubility and metabolic stability, critical factors in drug formulation. Such modifications are often employed to improve pharmacokinetic profiles while maintaining or enhancing biological efficacy. The dimethylamino group further contributes to these considerations by influencing charge distribution and hydrogen bonding capabilities.
Emerging research has also explored the photophysical properties of 1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde and its derivatives. Indole-based compounds are known for their fluorescence characteristics, which make them useful in probes for cellular imaging and biosensors. Functionalization at the 3-position can modulate emission wavelengths and quantum yields, allowing for applications in high-throughput screening and diagnostic assays. These applications highlight the compound’s broader utility beyond traditional pharmaceutical development.
The synthesis of 1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde itself presents interesting challenges due to its complex architecture. Multi-step synthetic routes often involve protecting group strategies to ensure regioselective functionalization of both the aldehyde and amine groups. Advances in catalytic methods have streamlined these processes, enabling more efficient production scales suitable for industrial applications. Such improvements are essential for supporting large-scale drug discovery initiatives where access to high-quality intermediates is paramount.
In conclusion, 1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde (CAS No. 312973-21-0) represents a cornerstone intermediate in modern pharmaceutical chemistry. Its unique structural features—combining an indole core with reactive side chains—make it indispensable for constructing diverse bioactive molecules. Recent research underscores its role in developing kinase inhibitors, peptidomimetics, and fluorophores for imaging applications. As drug discovery continues to evolve toward more sophisticated molecular architectures, this compound will undoubtedly remain a key player in medicinal chemistry innovation.
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